![molecular formula C17H20BrNO3 B564822 3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers) CAS No. 1185084-36-9](/img/structure/B564822.png)

3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

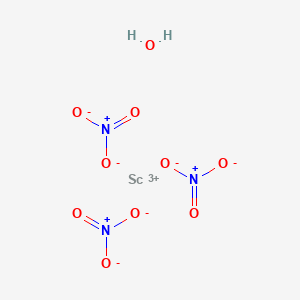

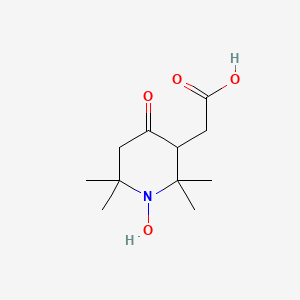

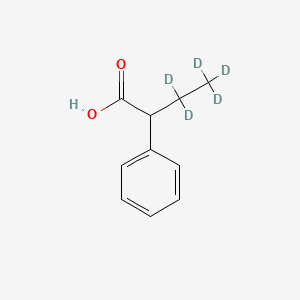

The compound you mentioned is a complex organic molecule. It seems to contain a tert-butyl group (a carbon atom bonded to three methyl groups), a benzofuran moiety (a fused aromatic ring system consisting of a benzene ring and a furan ring), and an oxazolidinone group (a five-membered ring containing two oxygen atoms, one nitrogen atom, and two carbon atoms). The term “d9” suggests that it contains nine deuterium (heavy hydrogen) atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tert-butyl group might be introduced via a reaction with a tert-butylating reagent. The benzofuran could be synthesized through a condensation reaction of a phenol and a furan derivative. The oxazolidinone ring might be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the benzofuran ring system. The presence of deuterium atoms would also add complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group is generally quite stable but can undergo reactions under certain conditions. The benzofuran ring system can participate in various electrophilic substitution reactions. The oxazolidinone ring can undergo a variety of reactions depending on the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring system might confer aromatic stability. The oxazolidinone ring could contribute to hydrogen bonding interactions .科学的研究の応用

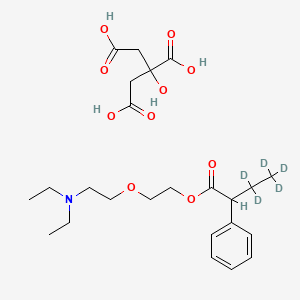

Oxazolidinones in Scientific Research

Oxazolidinones, like the broader class to which the specified compound belongs, are primarily known for their antimicrobial properties . They work by inhibiting protein synthesis in bacteria, offering a unique mechanism of action compared to other antibiotics. This class includes drugs like Linezolid, which has shown efficacy against a range of gram-positive pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant enterococci) (Diekema & Jones, 2000). New derivatives of oxazolidinones are continually being developed to improve potency and spectrum of activity, highlighting their importance in addressing antibiotic resistance (Poce et al., 2008).

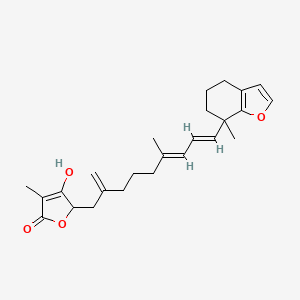

Benzofurans in Scientific Research

Benzofurans are another class of compounds with significant scientific interest due to their diverse biological activities , including antitumor, antibacterial, and antioxidative properties. They are natural products found in various plants and have been a focus for drug development and synthetic organic chemistry. For instance, benzbromarone, a benzofuran derivative, has been explored for its utility in managing gout and hyperuricemia, showcasing the therapeutic potential of benzofurans in treating chronic conditions (Heel et al., 1977). The synthesis and biological evaluation of benzofuran compounds continue to be an area of active research, aiming at discovering novel drugs with improved efficacy and safety profiles (Miao et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-[7-(1-bromoethyl)-1-benzofuran-2-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3/c1-10(18)12-7-5-6-11-8-13(21-15(11)12)14-9-19(16(20)22-14)17(2,3)4/h5-8,10,14H,9H2,1-4H3/i2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRRVNSRXBCARR-WVZRYRIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N1CC(OC1=O)C2=CC3=C(O2)C(=CC=C3)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675735 |

Source

|

| Record name | 5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185084-36-9 |

Source

|

| Record name | 5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)

![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)

![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)